5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molar mass of 272.09 g/mol. It features a pyrazole ring substituted with an amino group and a 3,4-dichlorophenyl moiety at the first position, along with a carboxylic acid group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and agricultural science due to its unique structural properties and biological activities .
The reactivity of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid can undergo esterification reactions. Additionally, the presence of the dichlorophenyl group may allow for electrophilic aromatic substitution reactions.
Key reactions include:
Research indicates that 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, including:
These properties make it a subject of interest in drug development and therapeutic research .
Several methods have been developed for synthesizing 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. Common approaches include:
A typical synthesis route involves:
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid finds applications in various fields:
Studies on the interactions of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid with biological targets indicate that it may bind effectively to specific enzymes involved in inflammation and microbial resistance. In vitro assays have demonstrated its ability to inhibit certain enzymes, which could lead to therapeutic applications in treating infections or inflammatory conditions .
Several compounds share structural similarities with 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | C10H9N3O2 | Lacks halogen substituents; broader antimicrobial activity. |
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | C12H11Cl2N3O2 | Different substitution pattern; potential herbicidal properties. |
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H8ClN3O2 | Exhibits distinct anti-inflammatory properties compared to others. |
The uniqueness of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid lies in its specific dichlorophenyl substitution pattern, which enhances its biological activity and selectivity towards certain targets compared to similar compounds .